molecular formula C20H25NO3 B15138336 Antidepressant agent 5

Antidepressant agent 5

Cat. No.: B15138336
M. Wt: 327.4 g/mol
InChI Key: CQLWHPMAMUBLNG-UHFFFAOYSA-N
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Description

Antidepressant agent 5 is a compound that has shown promise in the treatment of major depressive disorder and other mood-related conditions. It is part of a newer class of antidepressants that target specific neurotransmitter systems in the brain to alleviate symptoms of depression. This compound is particularly noted for its efficacy and reduced side effects compared to older antidepressants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antidepressant agent 5 typically involves metal-catalyzed reactions. Transition metals such as iron, nickel, and ruthenium are commonly used as catalysts in these processes . One effective method involves the Michael addition reaction, where nitromethane is added to chalcone using iron(III) acetylacetonate as a catalyst . This reaction is carried out under mild conditions and yields high-purity products.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Antidepressant agent 5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antidepressant agent 5 is unique in its dual action on both serotonin and norepinephrine reuptake transporters, providing a broader spectrum of activity. It also has a more favorable side effect profile compared to older antidepressants, making it a promising candidate for the treatment of major depressive disorder .

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

6,7-dimethoxy-2-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H25NO3/c1-22-18-6-4-15(5-7-18)8-10-21-11-9-16-12-19(23-2)20(24-3)13-17(16)14-21/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

CQLWHPMAMUBLNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCC3=CC(=C(C=C3C2)OC)OC

Origin of Product

United States

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